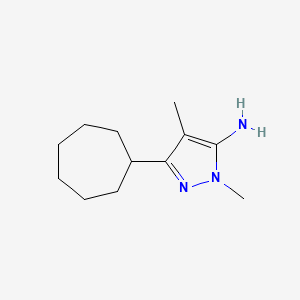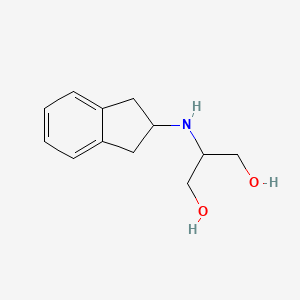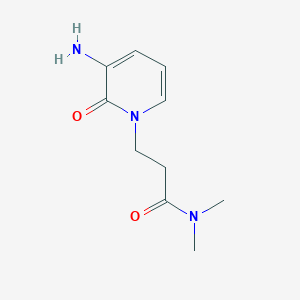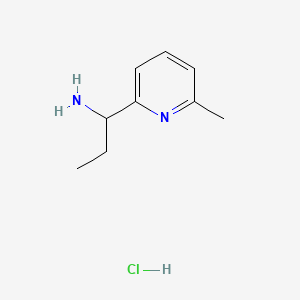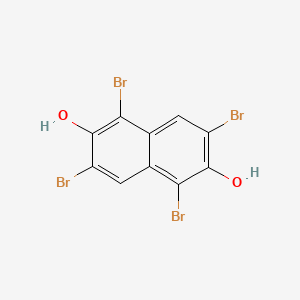
1,3,5,7-Tetrabromo-2,6-naphthalenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetrabromo-2,6-naphthalenediol is a brominated derivative of naphthalenediol, characterized by the presence of four bromine atoms at positions 1, 3, 5, and 7 on the naphthalene ring. This compound has the molecular formula C10H4Br4O2 and a molecular weight of 475.75 g/mol . It is known for its high melting point of 279-282°C and density of 2.569 g/cm³ .
準備方法
The synthesis of 1,3,5,7-Tetrabromo-2,6-naphthalenediol typically involves the bromination of 2,6-naphthalenediol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,3,5,7-Tetrabromo-2,6-naphthalenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield hydroxylated derivatives.
科学的研究の応用
1,3,5,7-Tetrabromo-2,6-naphthalenediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity against various biological targets.
Industry: It is used in the manufacture of flame retardants and other brominated materials.
作用機序
The mechanism by which 1,3,5,7-Tetrabromo-2,6-naphthalenediol exerts its effects is primarily through its bromine atoms, which can participate in various chemical interactions. The bromine atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with molecular targets .
類似化合物との比較
1,3,5,7-Tetrabromo-2,6-naphthalenediol can be compared with other brominated naphthalenediols, such as:
1,3,5,7-Tetrabromo-2,7-naphthalenediol: Similar structure but with different bromination pattern.
1,3,5,7-Tetrabromo-1,6-naphthalenediol: Another isomer with bromine atoms at different positions.
1,3,5,7-Tetrabromo-2,6-dihydroxynaphthalene: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
特性
分子式 |
C10H4Br4O2 |
|---|---|
分子量 |
475.75 g/mol |
IUPAC名 |
1,3,5,7-tetrabromonaphthalene-2,6-diol |
InChI |
InChI=1S/C10H4Br4O2/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2,15-16H |
InChIキー |
ZQPBPAPLDFPASW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Br)O)Br)C=C(C(=C2Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
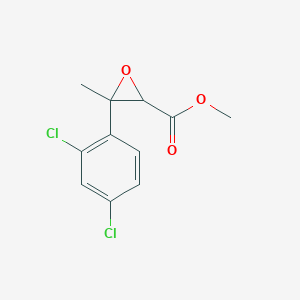
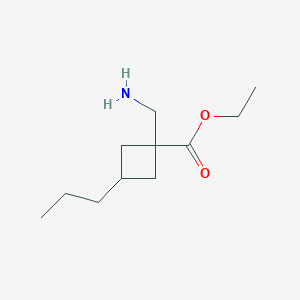
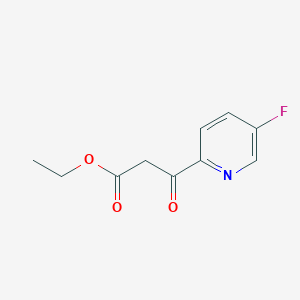
![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)

![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13637790.png)
